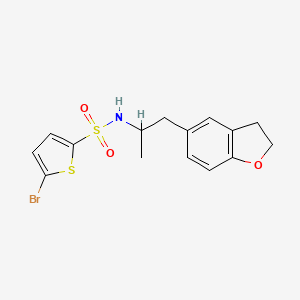

![molecular formula C12H10ClNO2 B2925037 1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione CAS No. 866152-33-2](/img/structure/B2925037.png)

1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

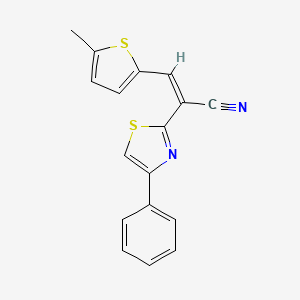

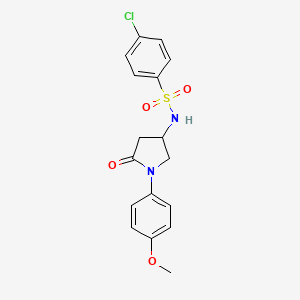

1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione, also known as 1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione, is a compound with the molecular weight of 235.67 . It is a derivative of isatin or 1H-indole-2,3-dione .

Synthesis Analysis

Isatin and its derivatives are synthetically useful substances where they may be utilized for the production of a broad range of heterocyclic molecules . Several novel methods for the synthesis of N-, C2-, and C3-substituted and spiro derivatives of isatin have been reported . The isatin moiety also shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction and aldol condensation .Molecular Structure Analysis

The structure of 1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione consists of two cyclic rings, one of which is six-membered (aromatic property) and the other is five-membered . Both rings lie in the same plane . A five-membered ring contains a nitrogen atom and two carbonyl groups .Chemical Reactions Analysis

The isatin moiety shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction and aldol condensation . These reactions, in turn, produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .Applications De Recherche Scientifique

I have conducted a search for scientific research applications of the compound known as “1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione”, also referred to as “1-[(E)-4-chloro-2-butenyl]-1H-indole-2,3-dione” or “1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione”. Unfortunately, the search results did not yield specific applications for this compound.

However, isatin (1H-indole-2,3-dione) and its derivatives are known to have a broad range of biological and industrial applications. They can be used as precursors for drug synthesis and have been discussed in various contexts such as the dye industry and corrosion prevention . Additionally, they possess biological activities like analgesic, anti-microbial, anti-inflammatory, anti-tubercular, anti-proliferative properties, and are also useful for the treatment of SARS-CoV .

Safety And Hazards

Orientations Futures

Isatin and its derivatives continue to attract attention from the international chemical community due to their diverse pharmacological activities and their use as precursors for drug synthesis . Future research may focus on the development of new methodologies for the construction of this ever relevant heteroaromatic ring .

Propriétés

IUPAC Name |

1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-10-6-2-1-5-9(10)11(15)12(14)16/h1-6H,7-8H2/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIJQEWFULDXHH-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC=CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2C/C=C/CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2924956.png)

![6-(2-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2924969.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2924973.png)

![3-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B2924974.png)

![2-amino-4-(4-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2924976.png)